3,4-Dihydro-1-isoquinolineacetamide

Description

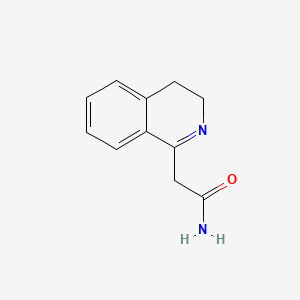

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroisoquinolin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-4H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAWQWOCJFNGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173300 | |

| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19622-86-7 | |

| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-1-isoquinolineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspective on Isoquinolineacetamide Scaffolds in Chemical Biology

The isoquinoline (B145761) ring system is a structural motif of profound historical significance in the realm of natural products and medicinal chemistry. mdpi.comnih.gov For over two centuries, since the isolation of morphine from the opium poppy in the early 19th century, isoquinoline alkaloids have been a rich source of biologically active compounds. mdpi.comnih.gov These natural products, derived from amino acid precursors like tyrosine and phenylalanine, exhibit a remarkable diversity in their chemical structures and pharmacological effects. nih.gov

This extensive history has established the isoquinoline core as a "privileged scaffold" in drug discovery, a concept denoting a molecular framework that is capable of binding to multiple, unrelated biological targets. This inherent versatility has led to the development of numerous clinically significant drugs, including the analgesic morphine, the antibacterial agent berberine, and the vasodilator papaverine. mdpi.comnih.gov The exploration of isoquinolineacetamide scaffolds is a natural extension of this long-standing interest, aiming to harness the favorable pharmacological properties of the isoquinoline core while introducing novel functionalities through the acetamide (B32628) side chain.

Significance of the 3,4 Dihydro 1 Isoquinolineacetamide Moiety in Drug Discovery Research

The 3,4-dihydro-1-isoquinolineacetamide moiety has garnered considerable attention in contemporary drug discovery research due to its potential to interact with a range of biological targets implicated in various disease states. The 3,4-dihydroisoquinolin-1(2H)-one core, a key component of the titular compound, is found in numerous natural products and synthetic molecules with diverse biological activities. researchgate.net

Recent research has highlighted the potential of derivatives of this scaffold in several therapeutic areas. For instance, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which are structurally related to this compound, have been identified as novel inhibitors of poly(ADP-ribose) polymerase (PARP). nih.gov PARP enzymes play a crucial role in DNA repair, and their inhibition is a validated strategy in cancer therapy.

Furthermore, derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have demonstrated a broad spectrum of other biological activities, including:

Antioomycete Activity: Certain 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown potent activity against plant pathogens like Pythium recalcitrans. nih.govrsc.org

Free-Radical Scavenging: Some derivatives have exhibited significant free-radical scavenging activity, suggesting potential applications in diseases associated with oxidative stress. mdpi.com

Tubulin Polymerization Inhibition: 1,4-disubstituted-3,4-dihydroisoquinoline compounds have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov

Spasmolytic Activity: Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their smooth muscle relaxant properties. mdpi.com

The diverse biological profile of this scaffold underscores the significance of the this compound moiety as a promising starting point for the design and development of new therapeutic agents.

Overview of Research Trajectories for 3,4 Dihydro 1 Isoquinolineacetamide and Its Analogs

The exploration of 3,4-dihydro-1-isoquinolineacetamide and its analogs is being pursued through various synthetic and biological research trajectories. A primary focus has been the development of efficient synthetic methodologies to construct the core 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Several synthetic strategies have been reported, including:

Bischler-Napieralski Reaction: A classical method for the synthesis of 3,4-dihydroisoquinolines. mdpi.comorganic-chemistry.org

Pictet-Spengler Reaction: Another well-established method for constructing the isoquinoline (B145761) ring system. organic-chemistry.org

Castagnoli-Cushman Reaction: This multicomponent reaction has been utilized for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

Metal-Catalyzed Cyclizations: Modern synthetic approaches often employ metal catalysts to achieve efficient and regioselective ring closure. researchgate.net

Once the core scaffold is synthesized, research efforts are directed towards the synthesis and biological evaluation of a diverse library of analogs. This involves modifying various positions of the 3,4-dihydroisoquinoline (B110456) ring and the acetamide (B32628) side chain to probe structure-activity relationships (SAR). For example, studies on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors have explored the impact of different substituents on their cytotoxic activities. nih.gov

The following table provides a glimpse into the research findings for various derivatives of the 3,4-dihydroisoquinoline scaffold:

| Derivative Class | Biological Activity | Key Research Finding |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP Inhibition | Identified as novel and druglike inhibitors of PARP. nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Antioomycete | Showed superior activity against Pythium recalcitrans compared to some commercial fungicides. nih.govrsc.org |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Tubulin Polymerization Inhibition | Some compounds displayed good cytotoxic activities against leukemia cell lines. nih.gov |

| 1,3-Disubstituted 3,4-dihydroisoquinolines | Spasmolytic Activity | Identified as potential modulators of smooth muscle contraction. mdpi.com |

| Hydroxy- and halogeno-substituted 3,4-dihydroisoquinoline-3-carboxylic acids | Free-Radical Scavenging | Exhibited significant activity against DPPH radicals. mdpi.com |

Conceptual Framework for Investigating Novel Isoquinolineacetamide Derivatives

De Novo Synthesis Routes for the this compound Core

The formation of the fundamental this compound structure can be achieved through several synthetic strategies, primarily involving the construction of the isoquinoline (B145761) ring system followed by the introduction of the acetamide (B32628) side chain.

Cyclization Reactions for Isoquinoline Ring Formation

The construction of the 3,4-dihydroisoquinoline (B110456) core is a critical step and is often accomplished through well-established cyclization reactions.

The Bischler-Napieralski reaction is a widely utilized method for synthesizing 3,4-dihydroisoquinolines. rsc.orgpharmaguideline.com This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). rsc.orgpharmaguideline.comresearchgate.net The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine starting material facilitates the cyclization process. rsc.org A mild and efficient variation of this reaction employs trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, allowing the reaction to proceed at lower temperatures. nih.gov

Another key strategy is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a 1,2,3,4-tetrahydroisoquinoline (B50084). pharmaguideline.com While this method directly yields the tetrahydroisoquinoline core, subsequent oxidation would be required to obtain the 3,4-dihydroisoquinoline system. Microwave-assisted Pictet-Spengler reactions have been shown to significantly accelerate the synthesis of 1-substituted tetrahydroisoquinolines. rsc.org

The Castagnoli-Cushman reaction has also been employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which can serve as precursors to the desired acetamide compounds. nih.govrsc.org This multicomponent reaction offers a convergent approach to building the isoquinoline scaffold.

Finally, a Curtius rearrangement sequence provides an alternative route, particularly for large-scale synthesis. researchgate.net This method involves the thermal cyclization of a styryl isocyanate, formed in situ, to yield a 1(2H)-isoquinolinone, which can be further processed. researchgate.net

| Cyclization Reaction | Key Reactants | Catalyst/Reagent | Product |

| Bischler-Napieralski | N-acyl-β-phenylethylamine | POCl₃, PPA, Tf₂O/2-ClPyr | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid (e.g., TFA) | 1,2,3,4-Tetrahydroisoquinoline |

| Castagnoli-Cushman | Aromatic aldehyde, Amine, Anhydride | - | 3,4-Dihydroisoquinolin-1(2H)-one |

| Curtius Rearrangement | Styryl azide (B81097) (precursor to isocyanate) | Heat | 1(2H)-Isoquinolinone |

Introduction of the Acetamide Moiety

Once the 3,4-dihydroisoquinoline or a suitable precursor is formed, the acetamide group is introduced. A common method involves the reaction of a 1,2,3,4-tetrahydroisoquinoline with a halo-substituted acetyl chloride, such as 2-chloro-N-(substituted phenyl)acetamide. scholarsresearchlibrary.comasianpubs.org This is followed by N-alkylation of the resulting intermediate.

Alternatively, a multi-component reaction strategy, such as the Ugi-4CR (four-component reaction), can be utilized to construct isoquinolin-2(1H)-yl-acetamide derivatives in a divergent manner. acs.orgresearchgate.net This approach allows for the rapid generation of a library of compounds with diverse substitutions. acs.org The acetamide moiety in these structures often serves as a key component for biological activity. scholarsresearchlibrary.comontosight.ai

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound derivatives is crucial for understanding their pharmacological properties. Several strategies have been developed to achieve stereocontrol.

One approach involves the use of a chiral auxiliary , such as (1R,2S,5R)-(-)-menthyl-(S)-p-toluenesulfinate (Andersen reagent), in a Pictet-Spengler reaction. rsc.org This auxiliary directs the stereochemical outcome of the cyclization.

Another method is the asymmetric Pictet-Spengler reaction , where a chiral acid or catalyst is used to induce enantioselectivity. rsc.org For instance, the use of a chiral Brønsted acid can effectively control the stereochemistry of the newly formed stereocenter.

Furthermore, palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions have been developed to synthesize chiral 3,4-dihydroisoquinolines bearing a quaternary stereocenter. researchgate.net This method provides a powerful tool for accessing complex and enantiopure scaffolds.

Strategies for Derivatization at the Nitrogen Atom

Modification of the nitrogen atom of the 3,4-dihydroisoquinoline core is a common strategy to explore the structure-activity relationship (SAR) of these compounds and to modulate their physicochemical properties.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the 3,4-dihydroisoquinolinone nitrogen can be achieved through direct reaction with alkyl halides. researchgate.net However, this method can sometimes be challenging, especially with sterically hindered substrates. researchgate.net An alternative is a two-step process involving N-alkylation of a 3,3'-dimethyl-3,4-dihydroisoquinoline derivative followed by oxidation to the corresponding iminium salt, which then yields the N-alkylated 3,4-dihydroisoquinolinone. researchgate.netrsc.org

N-Acylation is another important modification. This can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. pharmaguideline.comresearchgate.net The use of coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the reaction and suppress side reactions. researchgate.net N-acylation can also be achieved chemoselectively, as demonstrated by the reaction of isatin (B1672199) with 2-diazo-1,2-diphenylethanone. researchgate.net

| Modification | Reagents | Key Features |

| N-Alkylation | Alkyl halides | Direct modification, can be substrate-dependent. |

| N-Acylation | Acyl chlorides, Anhydrides, Coupling reagents (e.g., HOBt) | Introduces an acyl group, can influence biological activity. |

Introduction of Heterocyclic Substituents

The introduction of heterocyclic rings at the nitrogen atom can significantly impact the biological profile of the this compound derivatives. Heterocyclic compounds are cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, in the ring. wiley-vch.debritannica.comwikipedia.org

This modification can be achieved by reacting the nitrogen atom with a suitably functionalized heterocycle. For example, a halo-substituted heterocycle can be coupled with the nitrogen of the isoquinoline core. The choice of the heterocyclic moiety is vast, ranging from simple five- or six-membered rings like pyridine, furan, and thiophene (B33073) to more complex fused systems. britannica.com The introduction of these groups can alter properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-receptor interactions. For instance, pyridazine (B1198779) derivatives have been explored for their diverse biological activities. nahrainuniv.edu.iq

Modification of the Phenyl Ring Substituents

The aromatic portion of the this compound core is a prime target for modification to influence molecular interactions and properties. Electrophilic aromatic substitution and modern cross-coupling reactions are the principal tools for this purpose.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions used to introduce a variety of functional groups onto the benzene (B151609) ring of the isoquinoline system. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack of the aromatic π-system on a potent electrophile (E+) to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. khanacademy.org Common EAS reactions require the generation of a strong electrophile, often through the use of an acid catalyst. masterorganicchemistry.comyoutube.com

Key EAS reactions applicable to the dihydroisoquinoline scaffold include:

Halogenation: Introduction of chloro, bromo, or iodo groups using reagents like Cl₂, Br₂, or I₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃) or an oxidizing agent. libretexts.org

Nitration: Substitution with a nitro group (–NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺).

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation: Attachment of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃.

Friedel-Crafts Alkylation: Attachment of an alkyl group using an alkyl halide and a Lewis acid catalyst.

The position of substitution on the phenyl ring is directed by the existing substituents. The fused dihydro-imine portion generally directs incoming electrophiles to specific positions on the aromatic ring, influenced by both electronic and steric effects.

| Reaction | Typical Reagents | Electrophile (E+) | Group Introduced |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | -Br |

| Halogenation (Chlorination) | Cl₂, FeCl₃ | Cl⁺ | -Cl |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | -COR |

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is highly valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. nih.gov

The catalytic cycle for the Suzuki coupling generally involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the (halo)-3,4-dihydro-1-isoquinolineacetamide derivative, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. The base activates the boronic acid to facilitate this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

To apply this method, a halogen atom (Br or I) or a triflate group must first be present on the phenyl ring, which can be introduced via EAS or from a substituted starting material. A wide range of aryl, heteroaryl, alkenyl, and alkyl groups can then be introduced by selecting the appropriate boronic acid or ester.

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, CataCXium A Palladacycle nih.gov | Catalyzes the C-C bond formation. |

| Ligand | P(t-Bu)₃, PCy₃, SPhos | Stabilizes and activates the palladium catalyst. |

| Base | K₂CO₃, Cs₂CO₃ nih.gov, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Solvent | Dioxane/H₂O nih.gov, Toluene, 2-MeTHF nih.gov, DMF | Solubilizes reactants and facilitates the reaction. |

Derivatization at the C-1 Position

The C-1 position, bearing the acetamide side chain, provides numerous opportunities for structural modification, enabling changes to the compound's polarity, hydrogen bonding capacity, and steric profile.

The primary acetamide group (–CH₂CONH₂) is a versatile functional handle that can be transformed into several other functionalities.

N-Alkylation: The amide nitrogen can be deprotonated with a strong base, such as sodium hydride (NaH), to form an amide anion. stackexchange.com This nucleophilic anion can then react with various alkyl halides to yield N-substituted secondary or tertiary amides. derpharmachemica.comresearchgate.net This modification allows for the introduction of diverse alkyl or aryl groups directly onto the amide nitrogen.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, (3,4-dihydro-1-isoquinolinyl)acetic acid. patsnap.comnih.gov This acid serves as a crucial intermediate for further modifications, such as esterification or coupling with different amines to form new amide derivatives.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LAH), can reduce the amide carbonyl group completely. This reaction converts the this compound into 1-(2-aminoethyl)-3,4-dihydroisoquinoline, transforming the neutral amide into a basic primary amine and significantly altering the molecule's properties.

α-Alkylation: The carbon atom positioned between the isoquinoline ring and the amide carbonyl (the α-carbon) can be deprotonated using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then act as a nucleophile, reacting with alkyl halides to introduce substituents at the α-position. rsc.org

| Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|

| N-Alkylation | 1. NaH; 2. R-X | -CH₂CONHR or -CH₂CONR₂ |

| Hydrolysis | H₃O⁺ or NaOH, H₂O, heat | -CH₂COOH |

| Reduction | LiAlH₄, then H₂O | -CH₂CH₂NH₂ |

| α-Alkylation | 1. LDA; 2. R-X | -CHR-CONH₂ |

Introducing stereochemistry into the this compound scaffold can lead to enantiomers with distinct biological activities. A chiral center can be created on the acetamide side chain. By employing a chiral auxiliary on the amide nitrogen, asymmetric alkylation of the α-carbon can be achieved. rsc.org For instance, forming an amide with a chiral amine (like (S)-α-methylbenzylamine) allows for diastereoselective enolate formation and subsequent alkylation. rsc.org Removal of the chiral auxiliary then provides the enantiomerically enriched α-substituted product.

While not a direct modification of the title compound, a principal strategy for introducing chirality at the C-1 position of the isoquinoline ring itself involves the asymmetric reduction of the imine bond of a 1-substituted-3,4-dihydroisoquinoline precursor. This foundational approach is critical in the synthesis of many chiral isoquinoline alkaloids and their analogs.

High-Throughput Synthesis and Combinatorial Chemistry Libraries of this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse collections of related compounds, known as libraries. nih.govumn.edu These libraries are instrumental in drug discovery for efficiently exploring the structure-activity relationship (SAR) of a given scaffold. nih.gov

The this compound core is well-suited for the construction of combinatorial libraries. By combining the synthetic strategies outlined above, a vast number of analogs can be generated in a systematic and high-throughput manner. A typical approach involves a multi-step sequence where diverse building blocks are introduced at specific modification points.

For example, a library can be designed around a common intermediate, such as a halogenated this compound. This core can then be subjected to a variety of diversification reactions in a parallel format.

| Scaffold Position | Reaction Type | Building Block Diversity (Examples) |

|---|---|---|

| Phenyl Ring (e.g., C-7) | Suzuki-Miyaura Coupling | Array of diverse aryl/heteroaryl boronic acids (R¹-B(OH)₂) |

| Acetamide Nitrogen | N-Alkylation | Array of diverse alkyl halides (R²-X) |

| Acetamide α-Carbon | α-Alkylation | Array of diverse alkyl halides (R³-X) |

By using, for example, 20 different boronic acids (R¹) and 20 different alkyl halides (R²), a library of 400 unique compounds (20 x 20) can be synthesized from a common precursor. This approach allows for the systematic exploration of how different substituents at defined positions impact the target biological activity.

Cellular Pathway Modulation by this compound

Impact on Protein Synthesis and Degradation

The mechanism of action for this compound has been generally proposed to involve the inhibition of macromolecular synthesis, which would include protein synthesis. distantreader.org One study from 1966 on emetine, a structurally related compound, demonstrated an inhibitory action on protein synthesis, but direct, detailed evidence for this compound is lacking. researchgate.net The existing literature does not provide specific details on its impact on the machinery of protein synthesis, such as ribosomal function or translation initiation factors, nor does it address any potential role in protein degradation pathways like the ubiquitin-proteasome system.

Cellular Phenotypic Responses (in vitro)

Detailed in vitro studies on the cellular phenotypic responses to this compound are not extensively documented.

Cell Proliferation and Apoptosis Assays

While the goal of many therapeutic compounds is to reduce tumor cell proliferation, specific data from cell proliferation and apoptosis assays for this compound are not available in the reviewed literature. researchgate.net The primary focus of historical research was on its antiviral, not anticancer, properties.

Cell Migration and Invasion Studies

There is no available research data on the effects of this compound on cell migration and invasion.

Effects on Cellular Differentiation

Similarly, studies detailing the effects of this compound on cellular differentiation processes have not been found in the public domain.

Subcellular Localization and Trafficking Studies of this compound

Information regarding the subcellular localization and trafficking of this compound is not available. One study hinted at the importance of cellular localization for the efficacy of related thymus cells in an experimental model, but this provides no direct information about the compound itself. ebm-journal.org Understanding where the compound accumulates within the cell is crucial for elucidating its mechanism of action, but such studies have not been published.

Investigating Allosteric Modulation and Orthosteric Binding

Currently, there are no published studies that specifically investigate the allosteric modulation or orthosteric binding of this compound to any biological receptor or enzyme. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the protein's activity. Orthosteric ligands, on the other hand, bind directly to the active site. Without experimental data from binding assays, such as radioligand binding studies or functional assays measuring downstream signaling, any discussion of how this compound interacts with target proteins would be purely speculative.

Emerging Mechanisms and Polypharmacology

Similarly, the exploration of emerging mechanisms of action and the polypharmacology of this compound remains an open area for future research. Polypharmacology refers to the ability of a single compound to interact with multiple targets, which can lead to complex biological effects. Identifying the full spectrum of a compound's molecular targets is essential for understanding its potential therapeutic applications and off-target effects. As of now, the scientific community has not published any data that would elucidate the broader pharmacological profile of this compound.

Structure Activity Relationship Sar Studies and Rational Design Principles for 3,4 Dihydro 1 Isoquinolineacetamide Scaffolds

Systematic Exploration of Substituent Effects

SAR studies for the 3,4-dihydroisoquinolineacetamide scaffold involve systematically altering its three main components: the aromatic ring, the dihydro-isoquinoline ring, and the acetamide (B32628) side chain at the C1 position.

The benzene (B151609) ring of the dihydroisoquinoline nucleus (Ring A) is a critical site for modification to modulate biological activity. Research into related 1,4-disubstituted-3,4-dihydroisoquinoline derivatives has shown that the electronic properties of substituents on this ring are important. Studies have indicated that the presence of electron-donating groups on this aromatic ring tends to be more favorable for cytotoxic activities in certain contexts. nih.gov For instance, in a series of compounds evaluated for tubulin polymerization inhibition, derivatives with electron-donating substituents on the B ring (an aromatic ring attached elsewhere) showed enhanced activity, suggesting a general principle that may apply to the isoquinoline's own aromatic ring. nih.gov

Conversely, in other related scaffolds, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, substitutions on the dihydroisoquinoline's aromatic ring (Ring A) resulted in compounds that were less active than the unsubstituted parent compound, indicating that this part of the molecule may be sterically constrained within the binding site of its target. nih.gov

| Modification Site | Substituent Type | Impact on Activity | Reference |

| Aromatic Ring (Ring A) | Electron-Donating Groups | Generally Favorable | nih.gov |

| Aromatic Ring (Ring A) | General Substitution | Can be Detrimental | nih.gov |

Modifications to the non-aromatic, heterocyclic portion of the 3,4-dihydroisoquinoline (B110456) scaffold have a significant impact on activity. The introduction of substituents at the C4 position has been explored as a strategy to enhance potency. For example, attaching a pyridin-4-ylmethyl group to the C4 position of the isoquinoline (B145761) ring was found to be favorable for cytotoxic activity when compared to the unsubstituted analog. nih.gov In contrast, adding a simple benzyl (B1604629) group at the same position was detrimental to activity. nih.gov This highlights the specific nature of the interactions at this position, where a polar, nitrogen-containing ring is preferred over a non-polar phenyl ring.

Interestingly, further modification of a detrimental group can sometimes rescue activity. While a C4-benzyl group reduced activity, the subsequent addition of a nitro group to that benzyl substituent significantly improved cytotoxic potency, demonstrating that even unfavorable modifications can be optimized. nih.gov

| Modification Site | Substituent | Observed Effect | Reference |

| C4-Position | Pyridin-4-ylmethyl | Increased Activity | nih.gov |

| C4-Position | Benzyl | Decreased Activity | nih.gov |

| C4-Position | 4-Nitrobenzyl | Significantly Improved Activity | nih.gov |

The side chain at the C1 position is a key determinant of the molecule's interaction with its biological target. In studies of structurally related 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives developed as phosphodiesterase 4 (PDE4) inhibitors, the nature of the substitution on the amide's phenyl ring was crucial. A thorough SAR analysis indicated that placing a methoxy (B1213986) group or a halogen atom at the ortho-position of this phenyl ring was beneficial for enhancing inhibitory activity and selectivity. nih.gov

The chirality at the C1 position, where the acetamide group is attached, is also a critical factor for the biological activity of many 1-substituted dihydroisoquinoline derivatives. nih.gov The specific stereochemical arrangement of the side chain can dictate the precise orientation of the molecule within a binding pocket, influencing binding affinity and efficacy.

| Side Chain Modification | Position | Substituent | Impact on Activity | Reference |

| Phenyl ring of an amide side chain | Ortho-position | Methoxy group | Enhanced Activity & Selectivity | nih.gov |

| Phenyl ring of an amide side chain | Ortho-position | Halogen atom | Enhanced Activity & Selectivity | nih.gov |

| C1-Position | Chirality | Specific Enantiomer | Critical for Potency | nih.gov |

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore model for the 3,4-dihydro-1-isoquinolineacetamide scaffold can be constructed from the collective SAR findings. The essential features include:

The 3,4-dihydroisoquinoline core: This serves as the fundamental scaffold, correctly positioning the other functional groups.

A hydrogen bond acceptor/donor group at C1: The acetamide moiety is a critical interaction point. The nitrogen and oxygen atoms can participate in hydrogen bonding with receptor site residues.

Specific substitutions on the C1 side chain: As seen with related amide derivatives, strategically placed groups (e.g., ortho-methoxy or halogen) on the terminal ring of the side chain are key for enhancing potency. nih.gov

Defined stereochemistry at C1: The three-dimensional arrangement of the substituent at C1 is vital for optimal receptor fit. nih.gov

Modulated electronics on the aromatic ring: The presence of electron-donating or withdrawing groups on the fused benzene ring can fine-tune binding affinity. nih.gov

The identification of these key motifs is often achieved through a combination of traditional SAR studies and computational methods like structure-based pharmacophore modeling, which can help identify crucial interactions within a putative ligand-binding site. nih.gov

Lead Optimization Strategies Based on SAR

The insights gained from SAR studies provide a clear roadmap for lead optimization, aiming to enhance specific properties of the this compound scaffold.

Lead optimization focuses on refining the molecular structure to maximize binding affinity and biological effect at the desired target. Based on the established SAR, several strategies can be employed:

Side Chain Optimization: Systematically exploring a range of substituents on the acetamide portion is a primary strategy. Guided by findings that ortho-substituents on a terminal phenyl ring are beneficial, a focused library of analogs with different halogens (F, Cl, Br) and small alkoxy groups at this position could be synthesized to identify the optimal substituent for potency. nih.gov

Bioisosteric Replacement: The acetamide group itself could be replaced with other bioisosteres—functionally similar groups—to explore alternative hydrogen bonding patterns or improve metabolic stability. Examples include inverse amides, sulfonamides, or small heterocyclic rings.

Scaffold Decoration: Based on the finding that a C4-pyridin-4-ylmethyl group enhances activity, this feature can be incorporated into lead compounds. nih.gov Further optimization could involve exploring other nitrogen-containing heterocycles at this position to probe for even better interactions.

Structure-Based Design: If the structure of the biological target is known, molecular docking studies can be used to guide optimization. For example, a strategy could involve replacing a smaller group on the scaffold with a larger aryl ring specifically designed to occupy a key region of the target, potentially forming new, potency-enhancing interactions. nih.gov This approach allows for the rational design of modifications that are most likely to result in a significant improvement in activity.

Improvement of Selectivity Profiles

The quest for compounds with high target selectivity is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. For derivatives of the 3,4-dihydroisoquinoline scaffold, achieving selectivity between different biological targets, or even between isoforms of the same enzyme, is a key challenge addressed through meticulous structural modifications.

For instance, in the development of monoamine oxidase (MAO) inhibitors based on the (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, substitutions on the N-benzyl group have been shown to modulate selectivity between MAO-A and MAO-B. mdpi.comnih.gov While some analogs exhibit dual inhibitory activity, specific substitution patterns can engender a preference for one isoform over the other. For example, certain compounds have been identified as selective inhibitors of MAO-A. mdpi.comnih.gov This selectivity is often driven by subtle differences in the topology and electrostatic environment of the active sites of MAO-A and MAO-B. rsc.org

Similarly, in the context of anticancer agents, derivatives of 1-benzoyl-3,4-dihydroisoquinolines have been evaluated for their cytotoxic activity against various cancer cell lines. The selectivity of these compounds can be influenced by the substitution pattern on both the benzoyl moiety and the dihydroisoquinoline ring. The introduction of specific functional groups can lead to enhanced potency against certain cancer cell types while showing less activity against others, highlighting the potential for developing tumor-selective agents.

The rational design of selective inhibitors often involves leveraging structural information from target-ligand co-crystal structures, where available, or employing computational modeling to predict binding modes and identify key interactions that can be exploited to achieve selectivity.

Chiral Purity and Stereochemical Considerations in SAR

The introduction of a chiral center at the C1 position of the 3,4-dihydroisoquinoline ring is a critical aspect of the SAR for this scaffold, as the stereochemistry at this position can profoundly influence biological activity. The differential activity of enantiomers is a well-established phenomenon in pharmacology, arising from the three-dimensional nature of drug-target interactions.

A comprehensive review of the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines highlights the importance of obtaining chirally pure 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.orgnih.gov Various methods, including the use of chiral hydride reducing agents, catalytic hydrogenation with chiral catalysts, and enzymatic catalysis, have been developed to achieve high enantiomeric excess. rsc.orgnih.gov

For example, in the series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives investigated as MAO inhibitors, the (S)-configuration at the C1 position was specifically utilized, suggesting that this stereoisomer presents the optimal geometry for interaction with the enzyme's active site. mdpi.com It is highly probable that the (R)-enantiomer would exhibit a different, likely lower, potency or a different selectivity profile.

The absolute configuration of substituents on the scaffold dictates the spatial orientation of key pharmacophoric features, which in turn governs the ability of the molecule to form productive interactions with its biological target. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the optimization of lead compounds derived from the this compound scaffold.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing this compound Fragments

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. wikipedia.org This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to the target of interest, followed by the optimization of these initial hits into more potent leads. The isoquinoline and 3,4-dihydroisoquinoline cores are attractive fragments for such an approach due to their rigid structures and synthetic tractability.

A notable example is the discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated kinase (ROCK-I). nih.gov This work began with a fragment-based NMR screen that identified a historical building block as a ROCK-I inhibitor. Subsequent fragment growth and optimization led to the development of potent and cell-permeable inhibitors. nih.gov This demonstrates how the isoquinoline scaffold can serve as a starting point for FBDD campaigns.

Another FBDD approach, termed "merging by design," has been successfully applied to isoquinoline derivatives for the discovery of kinase inhibitors without the need for X-ray structural information. researchoutreach.org This method involves the biochemical screening of fragments belonging to a common template structure, followed by the merging of hit fragments to rapidly generate highly potent molecules. researchoutreach.org

The this compound moiety itself, or smaller substructures thereof, could be incorporated into fragment libraries for screening against a wide range of biological targets. The identification of a binding fragment would then provide a valuable starting point for the rational design and synthesis of more elaborated and potent inhibitors.

Application of Ligand Efficiency Metrics in SAR Studies

Ligand efficiency (LE) is a valuable metric in drug discovery that relates the binding affinity of a compound to its size, typically measured by the number of non-hydrogen atoms. researchgate.net It is a useful tool for prioritizing hit compounds and for guiding the optimization process, as it helps to identify compounds that have a favorable balance of potency and size.

In the context of SAR studies of this compound analogs, LE can be applied to assess the quality of different substitutions and to guide the selection of the most promising lead candidates. For instance, when comparing a series of analogs with varying substituents, calculating the LE for each compound can help to identify which modifications contribute most efficiently to the binding affinity.

The principle of maintaining or improving LE during lead optimization is crucial for developing drug candidates with favorable physicochemical properties. researchgate.net For example, in the fragment-based discovery of ROCK inhibitors, LE was used as a general guide to assess the binding potential of fragments and to direct their optimization.

By applying ligand efficiency metrics to the SAR data of this compound analogs, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to the development of potent, selective, and drug-like clinical candidates.

Computational Approaches to Understanding 3,4 Dihydro 1 Isoquinolineacetamide Interactions

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of 3,4-Dihydro-1-isoquinolineacetamide derivatives and their potential biological targets.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For compounds related to the 3,4-dihydroisoquinoline (B110456) scaffold, virtual screening can be employed to identify novel derivatives with desired biological activities.

One common approach involves structure-based virtual screening, where a library of compounds is docked into the binding site of a target protein. For instance, in the search for dual inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6) and aromatase, two important targets in breast cancer, a structure-based pharmacophore model can be constructed for each target to screen databases of compounds. mdpi.com This methodology allows for the identification of candidates that can effectively interact with the key features of both pharmacophore models. mdpi.com Lead candidates with a tetrahydroisoquinoline scaffold have been identified through such screens. mdpi.com

Another technique is ligand-based virtual screening, which relies on the knowledge of molecules known to interact with a target. A consensus-based virtual screening workflow, employing multiple screening concepts, was used to discover new maternal embryonic leucine-zipper kinase (MELK) inhibitor chemotypes from an in-house library. nih.gov This approach led to the identification of nih.govjapsonline.comfrontiersin.orgtriazolo[1,5-b]isoquinolines as a new structural class of MELK inhibitors. nih.gov

The following table summarizes virtual screening approaches relevant to isoquinoline-containing compounds:

| Screening Type | Target/Goal | Database/Library | Key Findings |

| Structure-Based Pharmacophore Screening | Dual CDK4/6 and Aromatase Inhibitors | sc-PDB database | Identification of tetrahydroisoquinoline scaffolds as potential dual inhibitors. mdpi.com |

| Consensus-Based Virtual Screening | MELK Inhibitors | In-house compound library | Discovery of nih.govjapsonline.comfrontiersin.orgtriazolo[1,5-b]isoquinolines as a new inhibitor class. nih.gov |

| Tanimoto-based Similarity Searching | HER2 Inhibitors | PubChem database | Identification of compounds with higher affinity and better safety profiles than the parent compound. nih.gov |

Once potential binders are identified, binding mode analysis is performed to understand the specific interactions between the ligand and the protein. This analysis provides detailed information about hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For example, molecular docking studies on quinoxalinone and 1,4-benzoxazin-2-one derivatives were conducted to understand their binding modes and structure-activity relationships. nih.gov

In a study on 3a,4-dihydro-3H- nih.govjapsonline.comnih.govoxazaphospholo[3,4-a]indole-1-oxide derivatives as potential anticancer agents, molecular docking simulations revealed promising interactions with the K-Ras oncoprotein, a target in various cancers. thesciencein.org The analysis of the binding mode helps in explaining the observed biological activity and in guiding the design of more potent analogs. Similarly, computer-guided identification of the binding mode of a repebody (a leucine-rich repeat protein binder) to human IgG1 allowed for the re-engineering of the binder to significantly increase its binding affinity. nih.gov

Key interaction types observed in binding mode analyses include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Often drive the initial binding event.

Pi-stacking: Interactions between aromatic rings.

Salt Bridges: Electrostatic interactions between charged groups.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models can be developed using 2D or 3D descriptors of the molecules. 2D-QSAR models use descriptors that are calculated from the 2D representation of the molecule, such as molecular weight, logP, and topological indices. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. nih.gov

For instance, 2D and 3D-QSAR models were developed for a series of quinoline (B57606) derivatives to understand their antiplasmodial activity. nih.gov The models were validated and showed good predictive capacity, with the 2D-QSAR and CoMSIA models outperforming the CoMFA model. nih.gov In another study, QSAR modeling of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives was performed to understand their inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). japsonline.com The developed model provided insights for lead optimization. japsonline.com

A QSAR study on 3,4-dihydro-1-isoquinolinamines and thienopyridines as nitric oxide synthase (NOS) inhibitors revealed that the inhibition of neuronal NOS (nNOS) and endothelial NOS (eNOS) was governed by hydrophobicity and molar refractivity, respectively. nih.gov This suggests different binding modes for the two isoforms. nih.gov

The table below presents a comparison of 2D and 3D QSAR approaches:

| QSAR Approach | Descriptors | Advantages | Disadvantages |

| 2D-QSAR | Topological, constitutional, and electronic properties derived from the 2D structure. | Computationally less expensive, easier to interpret. | Does not account for the 3D conformation and stereochemistry of molecules. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields calculated from the 3D aligned structures of molecules. nih.gov | Provides a 3D visualization of the regions where modifications can enhance activity. nih.gov | Requires accurate alignment of molecules, can be computationally intensive. nih.gov |

A key application of QSAR models is the prediction of the biological activity of novel, untested compounds. Once a statistically robust and validated QSAR model is developed, it can be used to screen virtual libraries of this compound analogs. This predictive modeling helps in prioritizing the synthesis and biological evaluation of the most promising candidates, thereby saving time and resources.

For example, a 3D-QSAR study on 3,4-dihydroquinazolines as T-type calcium channel blockers resulted in a model that could guide the design of new, potent chemical entities. nih.gov Similarly, QSAR models for pyrimido-isoquinolin-quinone derivatives were used to design and synthesize new compounds with activity against methicillin-resistant Staphylococcus aureus. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

MD simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.govnih.gov

MD simulations can be used to analyze the conformational flexibility of this compound and its analogs. The preferred conformations of these molecules can be influenced by their environment, such as in solution or when bound to a protein. For example, the conformational analysis of N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines showed a preferred orientation around the N-N bond. rsc.org

When a ligand binds to a protein, the complex is not static. MD simulations can be used to study the dynamics of this binding, including the stability of the interactions and any conformational changes that occur in the protein or the ligand upon binding. frontiersin.org For instance, MD simulations of protein-drug complexes can reveal the stability of the complex by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms over the simulation time. mdpi.comresearchgate.net These simulations can also be used to understand the role of solvent molecules in mediating protein-ligand interactions. frontiersin.org Furthermore, MD simulations have been employed to demonstrate that conformational selection is a key factor governing the binding preferences of drugs like imatinib (B729) to different tyrosine kinases. nih.gov

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to bind to a specific biological target. researchgate.net This approach moves beyond the two-dimensional chemical structure to a three-dimensional representation of these crucial interaction points. A pharmacophore model for this compound and its derivatives would typically be generated from a set of known active molecules or from the crystal structure of a target protein bound to a similar ligand.

The process involves identifying common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers that are critical for biological activity. For instance, a study on quinoline derivatives as phosphodiesterase 4 (PDE4) inhibitors led to the development of a four-point pharmacophore model. nih.gov This model consisted of one hydrogen bond acceptor, two aromatic rings, and one hydrophobic group, which were determined to be essential for inhibitory activity. nih.gov

Illustrative Pharmacophore Features for a Hypothetical this compound Analog:

| Feature ID | Feature Type | Location on Moiety | Potential Interaction |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide (B32628) group | Forms hydrogen bond with backbone amide of target protein |

| AR1 | Aromatic Ring | Dihydroisoquinoline ring system | Engages in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket |

| HYD1 | Hydrophobic | Ethyl group at position X | Occupies a hydrophobic pocket, contributing to van der Waals interactions |

| HBD1 | Hydrogen Bond Donor | Amide N-H of the acetamide group | Donates a hydrogen bond to a key acceptor residue (e.g., Aspartate, Glutamate) |

Once a pharmacophore model is established and validated, it serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that match the required features but may have a different core structure. nih.gov Furthermore, it provides a blueprint for de novo design, where new molecules are constructed piece by piece to fit the pharmacophore model, aiming to optimize binding and biological activity. This was demonstrated in the de novo design of 1,4-dihydroquinolin-4-ones as potent kinesin spindle protein (KSP) inhibitors. nih.gov

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Calculations

While molecular docking can predict the binding pose of a ligand, accurately estimating its binding affinity remains a significant challenge. Free Energy Perturbation (FEP) and other alchemical methods represent a class of computationally intensive but highly rigorous techniques for calculating the relative binding free energies of a series of related ligands. nih.govnih.gov

FEP calculates the free energy difference between two states (e.g., two different ligands bound to the same protein) by computationally "mutating" one molecule into the other through a series of non-physical intermediate steps. researchgate.net This allows for a precise prediction of how a small chemical modification to a lead compound, such as this compound, will affect its binding affinity for a target protein.

The core principle of FEP is rooted in a thermodynamic cycle that connects the binding free energies of two ligands to the free energy of "alchemically" transforming one ligand into the other, both in the bound state and in solution. The difference in these transformation energies corresponds to the difference in their binding affinities.

Hypothetical FEP Calculation for a this compound Analog:

| Ligand Pair | Modification | Calculated ΔΔG (kcal/mol) | Predicted Affinity Change |

| Ligand A -> Ligand B | Addition of a hydroxyl group | -1.5 | Increased affinity |

| Ligand A -> Ligand C | Replacement of acetamide with a sulfonamide | +0.8 | Decreased affinity |

| Ligand A -> Ligand D | Methylation of the dihydroisoquinoline nitrogen | -0.5 | Slightly increased affinity |

These calculations are computationally demanding as they require extensive molecular dynamics simulations to ensure adequate sampling of the conformational space for each intermediate step. nih.gov However, their accuracy makes them invaluable in the lead optimization phase of drug discovery, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.gov

Chemoinformatics and Data Mining for this compound Research

Chemoinformatics encompasses the use of computational and informational techniques to analyze and organize large datasets of chemical compounds. nih.gov In the context of this compound research, chemoinformatics plays a crucial role in identifying structure-activity relationships (SAR) and guiding the design of new analogs.

By compiling databases of this compound derivatives and their associated biological activities, researchers can employ data mining algorithms to uncover patterns that might not be immediately obvious. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical features of the molecules with their biological effects. For example, a 3D-QSAR model developed for caspase-3 inhibitors based on a quinoline scaffold demonstrated high predictive power. nih.gov

Illustrative Chemoinformatics Analysis of a this compound Library:

| Compound ID | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| DHIQA-001 | 202.25 | 1.2 | 1 | 1 | 15.2 |

| DHIQA-002 | 216.28 | 1.5 | 1 | 1 | 8.7 |

| DHIQA-003 | 232.28 | 1.0 | 2 | 1 | 2.1 |

| DHIQA-004 | 246.31 | 1.3 | 2 | 2 | 0.9 |

Through the analysis of such datasets, researchers can identify key molecular descriptors that are positively or negatively correlated with activity. This knowledge can then be used to prioritize which new derivatives of this compound should be synthesized and tested, thereby streamlining the drug discovery process and increasing the efficiency of identifying promising new drug candidates.

Q & A

Q. What are the established synthetic pathways for 3,4-Dihydro-1-isoquinolineacetamide (DIQA) and its derivatives?

DIQA can be synthesized via multi-step reactions, including cyclization and functionalization. For example, Scheme 1 in Molecules (2014) outlines a method using SOCl₂ and Py in CH₂Cl₂ for chlorination, followed by coupling with dibenzyl formamidomalonate in acetone under K₂CO₃ catalysis . Advanced derivatives often require palladium-catalyzed C–H bond aminoimidoylation, enabling efficient access to 1-amino-3,4-dihydroisoquinolines .

Q. Which analytical techniques are most reliable for characterizing DIQA’s purity and structure?

Key methods include:

- NMR : Confirms molecular structure via proton and carbon shifts.

- UV-Vis spectroscopy : Detects absorption peaks (e.g., 415 nm for quinoline derivatives) to validate functional groups .

- XRD/XRF : Verifies crystallinity and elemental composition .

- IR spectroscopy : Identifies characteristic vibrations (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Non-aqueous titration : Quantifies DIQA using 0.1% 3N HCl and 0.02% Fe(NH₄)₂(SO₄)₂ solutions .

Q. How should researchers handle DIQA safely in laboratory settings?

DIQA requires strict safety protocols:

- Use PPE (gloves, goggles, respirators) due to incompletely understood toxicity .

- Store in airtight containers at low temperatures to prevent degradation .

- Dispose via qualified personnel adhering to federal/state regulations .

Advanced Research Questions

Q. What explains the discrepancy between DIQA’s in vivo and in vitro antiviral efficacy?

DIQA showed in vivo protection against Columbia SK virus in mice but failed against Coxsackievirus B1, while in vitro results were reversed. This paradox may stem from:

- Host metabolic factors : DIQA’s pharmacokinetics (e.g., absorption, half-life) may enhance efficacy in vivo .

- Viral replication mechanisms : Tissue-specific interactions (e.g., intracellular vs. extracellular pathways) .

- Timing of administration : DIQA was effective only when administered at virus inoculation, suggesting prophylactic utility .

Q. How can researchers resolve contradictions in DIQA’s antiviral spectrum?

Methodological approaches include:

- Comparative assays : Test DIQA against diverse virus families (e.g., orthomyxoviruses, picornaviruses) under standardized conditions .

- Mechanistic studies : Use RNA interference or CRISPR to identify host proteins critical for DIQA’s activity .

- Structural analogs : Modify DIQA’s isoquinoline core to enhance binding to viral polymerases .

Q. What strategies optimize DIQA’s selectivity for viral vs. host targets?

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., methyl, amino groups) to the isoquinoline ring to improve target affinity .

- Molecular docking : Screen DIQA derivatives against viral protease/replicase structures (e.g., Col SK virus RdRp) .

- Toxicity profiling : Use in vitro cytotoxicity assays (e.g., MTT on Vero cells) to quantify therapeutic indices .

Q. How do synthesis conditions impact DIQA’s stereochemical outcomes?

- Chiral catalysts : Employ asymmetric catalysis (e.g., palladium with chiral ligands) to control dihydroisoquinoline stereochemistry .

- Solvent effects : Polar aprotic solvents (e.g., MeCN) favor specific transition states during cyclization .

- Temperature gradients : Lower temperatures reduce racemization in intermediates like 3,4-dihydroisoquinoline-3-carboxylic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.